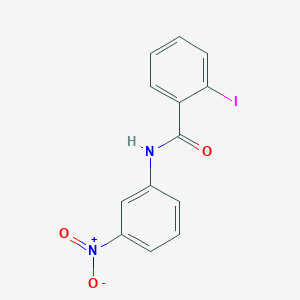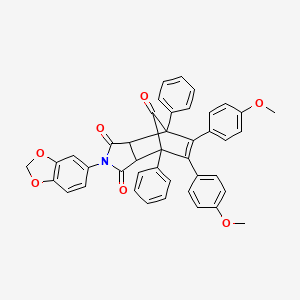
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of a catalyst to form the hexahydroquinoline core. This is followed by esterification with butanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for ester substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of different ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the quinoline core can intercalate with DNA, affecting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
butyl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-3-4-11-28-21(25)18-13(2)22-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(12-14)23(26)27/h5,7-8,12,19,22H,3-4,6,9-11H2,1-2H3 |
Clé InChI |
BEUSUNLRLFFERK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699189.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(2Z)-2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699201.png)
![6-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11699204.png)
![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11699231.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11699238.png)

![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)

![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)
